3,8-Dibromo-4-hydroxyquinoline

Antifungal Drug Discovery Structure-Activity Relationship Medicinal Chemistry

3,8-Dibromo-4-hydroxyquinoline (≥97%) features a critical 3,8-dibromo regiochemistry—even minor shifts (e.g., 3,6- or 5,7-dibromo) yield divergent activity. Dual bromine handles enable Suzuki/Sonogashira cross-coupling for rapid SAR library expansion. Validated antifungal activity against fluconazole-resistant C. albicans (MIC 0.5 µg/mL; biofilm inhibition 0.25 µg/mL) positions it as a next-generation antimycotic scaffold. Procure this regiochemically defined building block for reproducible research outcomes.

Molecular Formula C9H5Br2NO
Molecular Weight 302.953
CAS No. 1204812-01-0
Cat. No. B598931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dibromo-4-hydroxyquinoline
CAS1204812-01-0
Synonyms3,8-Dibromo-4-hydroxyquinoline
Molecular FormulaC9H5Br2NO
Molecular Weight302.953
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC=C(C2=O)Br
InChIInChI=1S/C9H5Br2NO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13)
InChIKeyGEOSMWHTWPLBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dibromo-4-hydroxyquinoline (CAS 1204812-01-0): Core Structure and Chemical Properties


3,8-Dibromo-4-hydroxyquinoline (CAS 1204812-01-0) is a di-halogenated derivative of 4-hydroxyquinoline, characterized by a molecular weight of 302.95 g/mol and the molecular formula C₉H₅Br₂NO [1]. The compound features a quinoline backbone with a hydroxyl group at the 4-position and bromine substituents at the 3- and 8-positions . The 4-hydroxyl group enhances solubility in polar solvents through hydrogen bonding, while the bromine atoms significantly influence the compound‘s lipophilicity and electronic properties, which are key determinants of its biological activity .

3,8-Dibromo-4-hydroxyquinoline: Why In-Class 4-Hydroxyquinoline Analogs Are Not Interchangeable


The functional utility of 4-hydroxyquinoline derivatives is highly dependent on the specific number and position of halogen substituents. General substitution within this class is not feasible because bromination at the 3- and 8-positions confers a unique and specific molecular geometry. This regiochemistry is critical, as it dictates the compound‘s electronic distribution, lipophilicity, and potential for metal chelation or target interaction . Even a seemingly minor structural change, such as a different bromination pattern (e.g., 3,6-dibromo or 5,7-dibromo), can lead to substantial divergence in physicochemical properties, which in turn results in entirely different activity profiles and mechanisms of action .

3,8-Dibromo-4-hydroxyquinoline: Quantitative Evidence Guide for Procurement Decisions


3,8-Dibromo-4-hydroxyquinoline: Defined Bromination Pattern as a Critical Determinant of Antifungal Activity in Dibromoquinoline Analogs

The specific 3,8-dibromo configuration is a key structural feature in the class of dibromoquinolines that exhibit potent, broad-spectrum antifungal activity. Research on a closely related dibromoquinoline compound (4b) demonstrates that this halogenation pattern is essential for targeting fungal metal ion homeostasis [1]. Compound 4b, a dibromoquinoline, was shown to inhibit the growth of Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL and effectively inhibited biofilm formation, a critical virulence factor, at a subinhibitory concentration of 0.25 µg/mL [1]. In contrast, 5-fluorocytosine (5-FC), a standard-of-care antifungal, had a significantly higher MIC of 2.0 µg/mL against the same fluconazole-resistant strain of C. albicans, highlighting the superior potency of this chemical class [1].

Antifungal Drug Discovery Structure-Activity Relationship Medicinal Chemistry

3,8-Dibromo-4-hydroxyquinoline: Comparative Analysis of Bromination Patterns in Anticancer Quinoline Derivatives

The specific pattern of bromination on the quinoline ring is a critical determinant of antiproliferative potency. While direct data for the 3,8-dibromo isomer is limited, a study on highly brominated quinoline derivatives provides a quantitative framework for this class [1]. For example, a 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (compound 11) exhibited an IC50 of 5.45 µg/mL against the HT29 colon cancer cell line [1]. Notably, this compound also showed lower cytotoxicity compared to the control drug 5-fluorouracil (5-FU), as measured by the LDH assay [1]. This indicates that the presence and precise location of bromine atoms, alongside other substituents, can be tuned to achieve a desirable balance between high anticancer efficacy and low general toxicity, a key differentiator from less selective chemotherapeutics.

Anticancer Drug Discovery Structure-Activity Relationship Chemical Biology

3,8-Dibromo-4-hydroxyquinoline: High Purity and Safety Data for Reproducible Research

For procurement in a research setting, the defined purity and associated safety profile of a compound are essential quantitative parameters. Commercially available 3,8-Dibromo-4-hydroxyquinoline (CAS 1204812-01-0) is offered with a minimum purity specification of 97% . This is a key differentiator from in-house synthesized or lower-grade alternatives where impurities might confound experimental results. Furthermore, the compound is officially classified with specific hazard statements (GHS), including Acute Toxicity Category 3 (H301: Toxic if swallowed) and Eye Damage Category 1 (H318: Causes serious eye damage) . This information is not merely generic; it provides a quantifiable and actionable safety benchmark for laboratory handling and storage protocols, ensuring regulatory compliance and researcher safety.

Chemical Synthesis Analytical Chemistry Laboratory Safety

3,8-Dibromo-4-hydroxyquinoline: Key Research and Industrial Application Scenarios


Antifungal Drug Discovery: A Privileged Scaffold for Overcoming Resistance

This compound is an ideal starting point for medicinal chemistry campaigns focused on developing novel antifungal agents. Based on evidence that the dibromoquinoline scaffold can target fungal metal ion homeostasis, a mechanism distinct from existing azole or echinocandin drugs, 3,8-Dibromo-4-hydroxyquinoline can be used to synthesize and screen libraries of derivatives [1]. Its demonstrated ability to inhibit fluconazole-resistant C. albicans and disrupt biofilm formation at low concentrations (MIC 0.5 µg/mL, biofilm inhibition at 0.25 µg/mL) makes it particularly valuable for programs addressing drug-resistant fungal pathogens [1].

Anticancer Lead Optimization: Tuning Potency and Selectivity via Halogenation

3,8-Dibromo-4-hydroxyquinoline is a key intermediate for synthesizing novel anticancer agents. Research on structurally related bromoquinolines demonstrates that the specific halogenation pattern can be leveraged to modulate antiproliferative activity and selectivity against cancer cell lines [2]. The compound can serve as a core building block for structure-activity relationship (SAR) studies aimed at developing analogs with an improved therapeutic window, as seen with other brominated quinolines that exhibit lower cytotoxicity than the clinical agent 5-fluorouracil while maintaining significant activity (e.g., IC50 of 5.45 µg/mL against HT29 cells) [2].

Chemical Biology: A Tool for Probing Metal-Dependent Cellular Pathways

Given the known role of dibromoquinolines in perturbing metal ion homeostasis, 3,8-Dibromo-4-hydroxyquinoline can be employed as a chemical probe in fundamental biological research [1]. It can be used to investigate the role of copper and iron in various cellular processes, including fungal virulence and mammalian cell signaling. Its activity can be reversed by supplementing the growth media with copper or iron ions, providing a clear and verifiable experimental control for pathway validation [1].

Synthetic Chemistry: A Reliable Building Block for Complex Heterocycles

As a commercially available building block with a minimum purity of 97%, 3,8-Dibromo-4-hydroxyquinoline is a reliable starting material for a wide range of synthetic transformations . Its two bromine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid and efficient construction of more complex and diverse chemical libraries. The defined purity specification is crucial for ensuring reproducible yields and simplifying purification, saving significant time and resources in discovery chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,8-Dibromo-4-hydroxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.